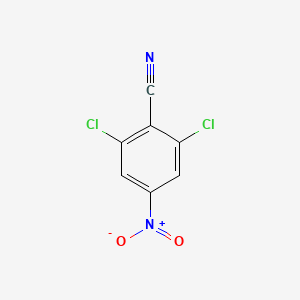

2,6-Dichloro-4-nitrobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2112-17-6 |

|---|---|

Molekularformel |

C7H2Cl2N2O2 |

Molekulargewicht |

217.01 g/mol |

IUPAC-Name |

2,6-dichloro-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H |

InChI-Schlüssel |

MADGWOCVYGHPIY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for 2,6 Dichloro 4 Nitrobenzonitrile

Classical Synthetic Approaches to 2,6-Dichloro-4-nitrobenzonitrile

Traditional methods for synthesizing this compound have historically relied on well-established reactions, including electrophilic nitration, directed chlorination, and multi-step synthetic sequences. These approaches, while effective, often involve harsh reaction conditions and the use of stoichiometric reagents.

Electrophilic Nitration Strategies on Benzonitrile (B105546) Substrates

Electrophilic nitration is a fundamental process for introducing a nitro group (-NO₂) onto an aromatic ring. In the context of synthesizing this compound, this typically involves the nitration of a pre-existing dichlorinated benzonitrile. The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). evitachem.commasterorganicchemistry.com The reaction proceeds via the attack of the electron-rich aromatic ring on the nitronium ion, followed by deprotonation to restore aromaticity. youtube.com

For instance, the nitration of 2,6-dichlorobenzonitrile (B3417380) would be the most direct route. However, the directing effects of the substituents must be considered. The two chlorine atoms are ortho, para-directing but deactivating, while the nitrile group is meta-directing and strongly deactivating. This complex interplay of electronic effects can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired 4-nitro product. A patent describes the nitration of 2,6-dichlorophenol (B41786) using a 10-70% aqueous nitric acid solution, which can be a precursor for later conversion to the nitrile. google.com

Directed Chlorination Techniques of Benzonitrile Precursors

Another classical strategy involves the chlorination of a nitro-substituted benzonitrile precursor. Starting with 4-nitrobenzonitrile (B1214597), the challenge lies in selectively introducing two chlorine atoms at the 2 and 6 positions. The nitro group is a strong deactivating and meta-directing group, making direct chlorination at the ortho positions difficult.

A more common approach is to start with a precursor where the directing groups favor the desired substitution pattern. For example, starting with 4-nitroaniline (B120555), chlorination can be achieved using reagents like chlorine gas or a mixture of hydrochloric acid and hydrogen peroxide. evitachem.comwikipedia.org The amino group is a strong activating and ortho, para-directing group, facilitating the introduction of chlorine at the 2 and 6 positions to form 2,6-dichloro-4-nitroaniline (B1670479). wikipedia.org This intermediate can then be converted to the target nitrile via a Sandmeyer reaction. researchgate.net A patented process describes the chlorination of 4-nitroaniline using chlorine bleaching liquor in the presence of an acid and a dispersing agent, with temperature control being crucial for high yield and purity. google.com

Multi-Step Conversions and Strategic Retrosynthetic Analysis

The synthesis of this compound often necessitates a multi-step approach, which can be logically planned using retrosynthetic analysis. ias.ac.indeanfrancispress.comamazonaws.com This method involves mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com

A plausible retrosynthetic pathway for this compound could start by disconnecting the nitrile group, suggesting a precursor like 2,6-dichloro-4-nitroaniline. This disconnection corresponds to a forward reaction like the Sandmeyer reaction.

Retrosynthetic Analysis of this compound:

| Target Molecule | Retrosynthetic Disconnection | Precursor | Forward Reaction |

| This compound | C-CN bond | 2,6-Dichloro-4-nitroaniline | Sandmeyer Reaction |

| 2,6-Dichloro-4-nitroaniline | C-Cl bonds | 4-Nitroaniline | Chlorination |

| 4-Nitroaniline | C-NO₂ bond | Aniline (B41778) | Nitration |

This analysis highlights a common synthetic route starting from aniline. Aniline is first nitrated to produce p-nitroaniline. Subsequent chlorination yields 2,6-dichloro-4-nitroaniline. Finally, a Sandmeyer reaction, which involves diazotization of the amino group with nitrous acid followed by treatment with a copper(I) cyanide, converts the amino group to a nitrile, yielding the final product.

An alternative industrial process involves the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile (B146369) with chlorine gas at high temperatures (100-200°C). google.com This process can be carried out without a solvent and produces 2,6-dichlorobenzonitrile, which would then need to be nitrated to obtain the final product. google.com

Advancements in Green and Sustainable Synthetic Chemistry for this compound

Recognizing the environmental impact of classical synthetic methods, recent research has focused on developing greener and more sustainable routes to this compound. These efforts aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Catalytic Syntheses of this compound

Catalytic methods offer a significant advantage over stoichiometric reactions by reducing waste and often proceeding under milder conditions. The ammoxidation of 2,6-dichlorotoluene (B125461) is a notable example of a catalytic route to produce 2,6-dichlorobenzonitrile, a direct precursor to the target molecule. researchgate.net This gas-phase reaction utilizes catalysts such as vanadium-phosphorus oxides (VPO) to convert the methyl group directly to a nitrile in the presence of ammonia (B1221849) and oxygen. researchgate.net While this method produces the dichlorinated nitrile, a subsequent nitration step would still be required.

Another catalytic approach involves the use of copper(I) cyanide in the cyanation of aryl halides. For instance, the reaction of 1,2-dichloro-3-nitrobenzene with a metal cyanide in the presence of an aprotic amide solvent can yield 2-chloro-6-nitrobenzonitrile, an intermediate that can be further chlorinated. google.com Patented procedures also detail the use of copper(I) cyanide, sometimes with the addition of potassium or sodium cyanide, to convert dichloronitrobenzene derivatives to the corresponding benzonitriles. epo.org

Solvent-Minimizing and Environmentally Conscious Preparations

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. A patented process for the preparation of 2,6-dichlorobenzonitrile from 2-chloro-6-nitrobenzonitrile highlights a solvent-free approach, where the reaction is carried out by treating the starting material with chlorine gas at elevated temperatures. google.com This method not only avoids the use of solvents but also aims for high selectivity and yield. google.com

Furthermore, the use of aqueous reaction media, where possible, is a greener alternative to organic solvents. The chlorination of 4-nitroaniline can be performed in an aqueous acidic solution, as described in a patent utilizing chlorine bleaching liquor. google.com Another patent details the nitration of 2,6-dichlorophenol in a water-immiscible nonpolar aprotic solvent, followed by the introduction of an aqueous nitric acid solution, which can simplify the work-up process. google.com The use of non-water-miscible organic solvents can also facilitate product separation, as seen in a process for preparing 2,6-dichlorobenzonitrile where benzene (B151609) or toluene (B28343) is added to the reaction mixture. google.com

Continuous Flow Chemistry Applications in this compound Production

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex organic compounds, including nitrated aromatic molecules. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time. ncl.res.in

For the synthesis of compounds like this compound, which likely involves highly exothermic nitration steps, continuous flow processing presents a compelling case for improved safety and efficiency. The high surface-area-to-volume ratio in microreactors or flow reactors allows for rapid heat dissipation, mitigating the risk of thermal runaways that can occur in large-scale batch reactors. ncl.res.in Furthermore, precise control over the residence time of reactants can enhance selectivity and minimize the formation of unwanted byproducts or polysubstituted species. ncl.res.in

While specific, detailed literature on the continuous flow synthesis of this compound is not extensively published, the principles have been successfully applied to the production of other fine chemicals and pharmaceutical intermediates. nih.gov For instance, flow processes have been developed for the nitration of benzene derivatives and the synthesis of building blocks for anticancer drugs, demonstrating the robustness of the technology. ncl.res.innih.gov The integration of multiple reaction and work-up steps into a single, continuous sequence can significantly reduce production time and plant footprint. nih.gov

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit in Production | Reference |

| Enhanced Heat Transfer | Improved safety by efficiently managing heat from exothermic nitration reactions, preventing thermal runaways. | ncl.res.in |

| Precise Residence Time Control | Increased selectivity and yield by minimizing the formation of over-nitrated or other impurities. | ncl.res.in |

| Rapid Mixing | Faster reaction rates and improved product homogeneity compared to batch reactors. | ncl.res.in |

| Process Integration | Ability to telescope multiple synthetic and purification steps, leading to reduced manufacturing time and cost. | nih.gov |

| Safety with Hazardous Reagents | Smaller reactor volumes reduce the amount of hazardous material present at any given time. | ncl.res.in |

The application of flow chemistry to the synthesis of this compound would likely involve the controlled mixing of a dichlorobenzonitrile precursor with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) within a temperature-controlled reactor coil. Subsequent in-line quenching and extraction steps could also be integrated into the flow path.

Advanced Isolation and Purification Techniques for High-Purity this compound

Achieving high purity is critical for the utility of this compound as a chemical intermediate. Various advanced techniques are employed to isolate and purify the compound from crude reaction mixtures, which may contain starting materials, reagents, and byproducts. These methods often involve a combination of washing, crystallization, and decolorization steps.

A common initial purification step involves neutralizing the crude product and washing it to remove inorganic salts and acids. For related compounds, washing with a sodium carbonate solution has been shown to be effective. orgsyn.org Subsequent purification often relies on recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is crucial and is determined by the solubility profile of the target compound versus its impurities. For analogous compounds like 2,6-dichlorobenzonitrile and p-nitrobenzonitrile, solvents such as methanol (B129727), ethanol, and aqueous acetic acid have been successfully used for recrystallization. orgsyn.orgorgsyn.orgpatsnap.com The process typically involves dissolving the crude material in a hot solvent, followed by controlled cooling to induce crystallization of the pure product, which is then isolated by filtration. patsnap.comjustia.comgoogle.com

For colored impurities, which are common in nitration reactions, treatment with activated carbon is a standard procedure. patsnap.comgoogle.com The crude product, dissolved in a suitable solvent, is treated with activated carbon to adsorb these impurities before being filtered and crystallized. patsnap.comgoogle.com In some cases, a sequence of washes with different organic solvents, such as isopropyl alcohol followed by petroleum ether or washing with carbon tetrachloride, is used to remove specific impurities and dry the final product. google.comgoogle.com

Table 2: Summary of Purification Techniques for Related Benzonitrile Compounds

| Compound | Purification Method | Details | Reference |

| 2,6-Dichloronitrobenzene | Recrystallization | Recrystallized from a minimum volume of ethanol. | orgsyn.org |

| p-Nitrobenzonitrile | Recrystallization | Purified with 91% recovery by recrystallization from 50% acetic acid. | orgsyn.org |

| 2,6-Dichlorobenzonitrile | Decolorization & Recrystallization | Decolorized solution was refluxed in methanol and crystallized at 10°C. | patsnap.comjustia.comgoogle.com |

| 2,6-Dichlorobenzonitrile | Solvent Washing | Washed with isopropyl alcohol, then with petroleum ether, and dried. | google.com |

| 4-Chloro-2-nitrobenzonitrile | Solvent Treatment & Washing | Reaction mixture poured into toluene, filtered, concentrated, and residue washed with carbon tetrachloride. | google.com |

The selection and combination of these techniques allow for the production of this compound with a purity level suitable for its intended downstream applications.

Chemical Reactivity, Transformational Pathways, and Derivatization of 2,6 Dichloro 4 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,6-Dichloro-4-nitrobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com

The two chlorine atoms at the 2 and 6 positions of this compound serve as leaving groups in SNAr reactions. Their reactivity is significantly enhanced by the presence of the electron-withdrawing nitro and nitrile groups. Generally, in SNAr reactions, the rate of reaction follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. While chlorine is less reactive than fluorine, it is still a viable leaving group, especially when activated by strong electron-withdrawing groups.

The substitution of one or both chlorine atoms can be achieved by various nucleophiles. For instance, sequential nucleophilic aromatic substitution has been demonstrated in similar dihalogenated aromatic compounds, allowing for the introduction of different functional groups. nih.gov

The nitro group at the 4-position plays a pivotal role in activating the aromatic ring of this compound for nucleophilic aromatic substitution. wikipedia.orgnih.gov Electron-withdrawing groups, such as the nitro group, are essential for SNAr reactions because they help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

The nitro group exerts its activating effect through both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring. More importantly, the nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the nitro group. wikipedia.orgstackexchange.com In the case of this compound, the chlorine atoms are ortho to the activating nitro group, making them susceptible to displacement.

The presence of multiple nitro groups can further enhance the reactivity. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) is significantly faster than that of 1-chloro-4-nitrobenzene. masterorganicchemistry.com

Similar to the nitro group, the nitrile group (-C≡N) at the 1-position is also an electron-withdrawing group and contributes to the activation of the aromatic ring for SNAr reactions. evitachem.com The nitrile group can withdraw electron density from the ring through both inductive and resonance effects.

However, the nitrile group itself can also be a site for nucleophilic attack. wuxibiology.com Under certain conditions, nucleophiles can add to the carbon-nitrogen triple bond of the nitrile group to form an imidate intermediate. wuxibiology.com This can sometimes compete with the desired SNAr reaction at the halogen-substituted carbons. Studies on 4-nitrobenzonitrile (B1214597) have shown that the initial attack of a nucleophile like methoxide (B1231860) can occur at the nitrile group, especially when only one equivalent of the nucleophile is present. wuxibiology.com The presence of a protic solvent like methanol (B129727) can influence the reaction pathway by protonating the intermediate and facilitating further reactions. wuxibiology.com

Reduction Chemistry of this compound

The nitro and nitrile groups in this compound can undergo reduction under various conditions. evitachem.com The selective reduction of one functional group in the presence of the other is a key challenge and a valuable synthetic transformation.

The selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis. nih.govjsynthchem.com This conversion is typically achieved using various reducing agents. Common methods for reducing aromatic nitro compounds include catalytic hydrogenation (e.g., using H2 with catalysts like Pd, Pt, or Ni) and chemical reduction with reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acidic medium. google.com

Sodium borohydride (B1222165) (NaBH4) is generally a mild reducing agent that reduces aldehydes and ketones but not typically nitro groups under standard conditions. jsynthchem.com However, its reactivity can be enhanced by the addition of transition metal catalysts. For example, a combination of NaBH4 and Ni(PPh3)4 has been shown to effectively reduce nitroaromatics to their corresponding amines at room temperature. jsynthchem.com Another approach involves using a mixture of boron trifluoride etherate and sodium borohydride, which has been successful in the selective reduction of the nitrile group in the presence of a nitro group, suggesting that careful choice of reagents is crucial for achieving selectivity. calvin.edu

The resulting 2,6-dichloro-4-aminobenzonitrile is a valuable intermediate for the synthesis of other compounds, such as azo dyes. wikipedia.org

The nitrile group in this compound can also be transformed into other functional groups. The reduction of a nitrile yields a primary amine. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under more vigorous conditions than those typically used for nitro group reduction. calvin.edu

As mentioned earlier, mixtures of sodium borohydride and Lewis acids like boron trifluoride etherate have been optimized for the selective reduction of nitriles to primary amines, even in the presence of a nitro group. calvin.edu The reaction conditions, such as the solvent and the stoichiometry of the reagents, play a critical role in the outcome and selectivity of the reduction. calvin.edu For instance, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent can prevent polymerization that is sometimes observed with THF. calvin.edu

Formation of Complex Molecular Architectures from this compound

Synthesis of Heterocyclic Compounds Incorporating this compound Fragments

The electron-deficient nature of the benzene (B151609) ring in this compound makes it highly susceptible to attack by nucleophiles. evitachem.com This reactivity is a cornerstone for the synthesis of a variety of heterocyclic compounds. By reacting this compound with binucleophilic reagents, it is possible to form new rings fused to or substituted on the benzonitrile (B105546) core. The two chlorine atoms can be displaced sequentially or simultaneously, depending on the reaction conditions and the nature of the nucleophile.

For instance, reactions with diamines, diols, or dithiols can lead to the formation of diazine, dioxine, or dithiine rings, respectively, fused to the aromatic core. Similarly, reactions with nucleophiles such as amino-alcohols or amino-thiols can yield oxazine (B8389632) or thiazine (B8601807) derivatives. The general scheme for such cyclization reactions involves the initial nucleophilic attack by one functional group of the binucleophilic reagent, displacing one of the chloro groups, followed by an intramolecular cyclization where the second functional group displaces the remaining chloro atom.

| Nucleophile Type | Potential Heterocyclic Product |

| Diamine (e.g., ethylenediamine) | Dihydropyrazino[2,3-c]benzonitrile derivative |

| Diol (e.g., ethylene (B1197577) glycol) | Dioxino[2,3-c]benzonitrile derivative |

| Dithiol (e.g., ethanedithiol) | Dithiino[2,3-c]benzonitrile derivative |

| Amino-alcohol (e.g., ethanolamine) | Oxazino[3,2-a]benzonitrile derivative |

This table illustrates potential heterocyclic systems that could be synthesized from this compound based on established principles of nucleophilic aromatic substitution.

Polymerization and Oligomerization Studies Involving this compound

The difunctional nature of this compound, possessing two displaceable chlorine atoms, makes it a suitable monomer for step-growth polymerization reactions. evitachem.com Through polycondensation reactions with appropriate co-monomers, it can be incorporated into the backbone of polymers, imparting specific properties such as thermal stability, chemical resistance, and particular electronic characteristics due to the presence of the nitro and nitrile functionalities.

One potential route to polymerization is through nucleophilic aromatic substitution with bis-nucleophiles. For example, reaction with bisphenols (such as Bisphenol A) in the presence of a base could lead to the formation of poly(ether nitrile)s. Similarly, reaction with aromatic diamines could yield poly(amine nitrile)s. The properties of the resulting polymers would be highly dependent on the structure of the co-monomer.

Although detailed studies on the polymerization of this compound are not widely reported, its utility in material science for synthesizing polymers has been noted. evitachem.com The synthesis of polymers containing acrylonitrile (B1666552) units via methods like Atom Transfer Radical Polymerization (ATRP) is a well-established field, and functionalized benzonitriles serve as important building blocks for specialty polymers. itu.edu.tr The reactivity of this compound suggests its potential as a monomer for creating high-performance polymers.

| Co-monomer | Polymer Type | Potential Polymer Backbone Structure |

| Bisphenol A | Poly(ether nitrile) | -[O-C₆H₄-C(CH₃)₂-C₆H₄-O-C₆H₂(NO₂)(CN)]n- |

| 4,4'-Oxydianiline | Poly(amine nitrile) | -[NH-C₆H₄-O-C₆H₄-NH-C₆H₂(NO₂)(CN)]n- |

| 1,4-Benzenedithiol | Poly(thioether nitrile) | -[S-C₆H₄-S-C₆H₂(NO₂)(CN)]n- |

This table provides hypothetical examples of polymer structures that could be formed from the step-growth polymerization of this compound with various bifunctional co-monomers.

Metal Coordination Chemistry and Complex Formation with this compound

The nitrile functional group (-C≡N) in this compound is a classical ligand in coordination chemistry. jeeadv.ac.invedantu.com The lone pair of electrons on the nitrogen atom can be donated to a metal center to form a coordinate covalent bond. Nitriles typically act as σ-donors and can engage in π-back-donation with electron-rich metals. acs.org This allows this compound to act as a ligand, forming coordination complexes with a variety of transition metals.

The coordination of the nitrile group to a metal center can modulate the electronic properties of the ligand and the metal, and can also influence the reactivity of the nitrile group itself. acs.org While specific coordination complexes of this compound are not prominently featured in the literature, its ability to form such complexes can be inferred from the vast body of research on other aromatic nitriles.

Furthermore, the nitro group (-NO₂) is also capable of coordinating to metal centers. As an ambidentate ligand, it can bind through either the nitrogen atom (a "nitro" complex) or one of the oxygen atoms (a "nitrito" complex). nih.govnih.gov The presence of both nitrile and nitro groups offers the potential for this compound to act as a bidentate or bridging ligand under certain conditions, leading to the formation of more complex polynuclear or coordination polymer structures.

| Metal Ion | Potential Coordination Mode | Possible Complex Geometry |

| Copper(I) | Monodentate (via N of nitrile) | Tetrahedral (e.g., [Cu(DCNB)₄]⁺) |

| Palladium(II) | Monodentate (via N of nitrile) | Square Planar (e.g., [PdCl₂(DCNB)₂]) |

| Iron(III) | Monodentate (via N of nitro or N of nitrile) | Octahedral (e.g., [Fe(DCNB)₆]³⁺) |

| Silver(I) | Bridging (via N of nitrile) | Linear or polynuclear chain |

This table outlines plausible coordination scenarios for this compound (DCNB) with various metal ions, based on known principles of coordination chemistry.

Advanced Analytical and Spectroscopic Characterization of 2,6 Dichloro 4 Nitrobenzonitrile and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. emory.eduyoutube.comresearchgate.netaps.org This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of 2,6-dichloro-4-nitrobenzonitrile and its derivatives.

Based on this, it is highly probable that this compound would adopt a similar planar conformation and pack in a layered structure in the solid state, driven by analogous intermolecular interactions such as CN⋯Cl contacts and C—H⋯O hydrogen bonds. The precise packing arrangement, however, would be influenced by the smaller size of the chlorine atoms compared to bromine.

Table 1: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Intermolecular Forces | CN⋯Cl interactions, C—H⋯O hydrogen bonds, π-π stacking |

The determination of the crystal structure of this compound through SC-XRD would provide definitive data to confirm these hypotheses and allow for a detailed analysis of its solid-state architecture. Such data is fundamental for computational modeling and for understanding the material's physical properties.

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of synthesized compounds and for elucidating the structures of reaction products and their fragmentation pathways.

For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₂Cl₂N₂O₂). In the study of its chemical reactions, such as nucleophilic substitutions or reductions, HRMS is critical for identifying the resulting derivatives.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of chlorine atoms would lead to characteristic isotopic patterns for fragments containing them, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Comments |

| [M]⁺ | 215.9493 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| [M-NO₂]⁺ | 169.9644 | Loss of the nitro group. |

| [M-Cl]⁺ | 180.9804 | Loss of a chlorine atom. |

| [C₆H₂ClN]⁺ | 126.9899 | A fragment resulting from the loss of Cl and NO₂. |

The analysis of fragmentation patterns can be enhanced by techniques such as two-dimensional mass spectrometry (2D MS), which correlates precursor and fragment ions, providing a comprehensive map of all fragmentation pathways in a sample. nih.govmiamioh.eduresearchgate.net

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., 2D-NMR, Solid-State NMR for advanced applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.

For this compound, ¹H and ¹³C NMR spectroscopy would reveal the number and types of hydrogen and carbon atoms in the molecule. Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. Similarly, the ¹³C NMR spectrum would display a reduced number of signals corresponding to the chemically distinct carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 8.0 - 8.5 | s (2H) |

| ¹³C | ~ 150 (C-NO₂) | s |

| ~ 135 (C-Cl) | s | |

| ~ 125 (C-H) | d | |

| ~ 118 (C-CN) | s | |

| ~ 115 (CN) | s |

Advanced NMR techniques provide deeper insights. 2D-NMR spectroscopy , such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be used to establish connectivity between protons and carbons, which is particularly useful for more complex derivatives of this compound. pbsiddhartha.ac.inmnstate.eduyoutube.comscribd.com

Solid-state NMR (ssNMR) is essential for characterizing the compound in its solid form, providing information about molecular packing and polymorphism. emory.eduwiley.comresearchgate.net Given the presence of quadrupolar nuclei like chlorine, specialized solid-state NMR techniques can be employed to study the local environment around the halogen atoms. nih.gov Magic-angle spinning (MAS) is a common technique used in ssNMR to average out anisotropic interactions and obtain higher resolution spectra. emory.edu

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Mechanistic Insights

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the nitrile (C≡N), nitro (NO₂), and carbon-chlorine (C-Cl) functional groups, as well as vibrations of the benzene (B151609) ring. The positions of these bands can provide information about the electronic effects of the substituents and any intermolecular interactions.

Table 4: Characteristic Vibrational Frequencies (in cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H stretching | 3100 - 3000 | Weak/Medium |

| C≡N stretching | 2240 - 2220 | Medium/Strong |

| Aromatic C=C stretching | 1600 - 1450 | Medium-Strong/Medium-Strong |

| Asymmetric NO₂ stretching | 1550 - 1520 | Strong/Medium |

| Symmetric NO₂ stretching | 1350 - 1320 | Strong/Medium |

| C-Cl stretching | 800 - 600 | Strong/Strong |

The complementarity of FT-IR and Raman spectroscopy is particularly useful. For a molecule with a center of symmetry, vibrational modes that are active in the Raman spectrum may be inactive in the IR spectrum, and vice versa (the rule of mutual exclusion). Although this compound does not have a center of inversion, the relative intensities of the bands in the two spectra can still provide valuable structural information. spectroscopyonline.comijcrar.comresearchgate.netscilit.com

Advanced Electrochemical Characterization for Redox Properties

Advanced electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their electron transfer processes. researchgate.netossila.comlibretexts.org For this compound, the presence of the electron-withdrawing nitro group makes it susceptible to reduction.

Cyclic voltammetry experiments would reveal the reduction potential of the nitro group. In aprotic media, the reduction of nitroaromatic compounds typically proceeds through a one-electron transfer to form a radical anion. In protic media, the mechanism is more complex and can involve multiple electron and proton transfers, leading to the formation of nitroso, hydroxylamine, and ultimately amine derivatives. researchgate.net

The positions of the reduction peaks in the cyclic voltammogram are influenced by the other substituents on the benzene ring. The electron-withdrawing chlorine atoms and the nitrile group are expected to make the reduction of the nitro group in this compound occur at a less negative potential compared to nitrobenzene (B124822) itself.

Table 5: Expected Electrochemical Data for this compound

| Technique | Measured Parameter | Expected Observation |

| Cyclic Voltammetry | Reduction Potential (Epc) of NO₂ | A quasi-reversible or irreversible reduction peak at a potential less negative than that of nitrobenzene. researchgate.net |

| Oxidation Potential | No significant oxidation is expected within the typical solvent window due to the electron-deficient nature of the ring. |

The study of the electrochemical behavior of this compound is crucial for understanding its potential applications in areas such as electrocatalysis and for predicting its metabolic fate, as the reduction of nitroaromatic compounds is often a key step in their biological activity.

Theoretical and Computational Chemistry Studies on 2,6 Dichloro 4 Nitrobenzonitrile

Quantum Chemical Calculations of Electronic and Molecular Structure of 2,6-Dichloro-4-nitrobenzonitrile

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and molecular properties of this compound. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), typically employing basis sets like 6-311+G(d,p), allow for the optimization of the molecular geometry and the analysis of its electronic landscape. researchgate.net

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 6 positions, a nitro group at the 4-position, and a nitrile group at the 1-position. evitachem.com The presence of multiple electron-withdrawing groups, namely the two chlorine atoms, the nitro group, and the nitrile group, significantly influences the electronic distribution and chemical reactivity of the aromatic ring. Computational studies on similar substituted benzenes reveal that the geometry is largely dictated by the steric and electronic effects of the substituents. For instance, in related chlorinated and nitrated aromatic compounds, the nitro group is often twisted out of the plane of the benzene ring to minimize steric repulsion with adjacent substituents. nih.govmdpi.com DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. shd-pub.org.rsyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. shd-pub.org.rs

For this compound, the strong electron-withdrawing nature of the chloro, nitro, and nitrile substituents is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO, in contrast, would be distributed over the benzene ring. The HOMO-LUMO energy gap can be calculated using DFT methods. Studies on analogous compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that a small HOMO-LUMO gap between the electrophile and a nucleophile is consistent with high reactivity. nih.gov The analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -3.5 | Localized on the aromatic ring and nitro group, indicating susceptibility to nucleophilic attack. |

| HOMO | -8.2 | Distributed over the benzene ring and chlorine atoms, representing electron donation potential. |

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic compounds. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgwalisongo.ac.idchemrxiv.org These maps are invaluable for predicting the sites of nucleophilic and electrophilic attack. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron deficiency and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a significant region of positive electrostatic potential around the aromatic ring, particularly on the carbon atoms bearing the chlorine and nitro groups, due to their strong electron-withdrawing effects. The most negative potential would be localized on the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative data on the partial atomic charges. researchgate.netbhu.ac.in These calculations would likely show that the carbon atom attached to the nitrile group and the carbons bonded to the chlorine atoms carry a partial positive charge, making them susceptible to nucleophilic substitution reactions. nih.govwalisongo.ac.id

Table 2: Predicted Mulliken Atomic Charges for this compound (Illustrative Data)

| Atom | Partial Charge (a.u.) | Implication |

|---|---|---|

| C1 (attached to CN) | +0.25 | Electrophilic site |

| C2, C6 (attached to Cl) | +0.15 | Electrophilic sites |

| C4 (attached to NO2) | +0.20 | Electrophilic site |

| N (of NO2) | +0.50 | Highly positive, influencing the ring |

| O (of NO2) | -0.45 | Nucleophilic sites |

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic compounds. Actual values would require specific DFT calculations for this compound.

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. These methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). bhu.ac.in

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the NO₂ group, and the C-Cl stretching modes. Similarly, ¹³C and ¹H NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the electronic transitions responsible for its UV-Vis absorption profile. bhu.ac.in

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgnih.govmdpi.com It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netchemrevlett.com

A key application of DFT in reaction mechanism studies is the location and characterization of transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net By analyzing the geometry and electronic structure of the TS, chemists can gain a deep understanding of the bond-forming and bond-breaking processes that occur during the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr), DFT can be used to model the transition state for the attack of a nucleophile on the aromatic ring. This would likely involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The geometry of the TS would reveal the extent of bond formation between the nucleophile and the ring carbon, as well as the incipient breaking of the carbon-halogen bond.

The activation energy is a critical kinetic parameter that determines the reaction rate. A lower activation energy implies a faster reaction. DFT calculations can be used to compare the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism and the regioselectivity of the reaction. For instance, in the case of nucleophilic attack on this compound, DFT could be used to determine whether substitution is more favorable at the C2/C6 positions or if other reactions are possible. A study on the similar compound 4,6-dichloro-5-nitrobenzofuroxan showed that nucleophilic substitution occurs selectively at the C4 position, and DFT calculations of the reaction profile supported this experimental observation. mdpi.com

Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical SₙAr Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.5 |

| Meisenheimer Intermediate | -5.2 |

| Transition State 2 | +10.8 |

Note: The data in this table is illustrative and represents a typical two-step SₙAr mechanism. Actual values would require specific DFT calculations for the reaction of this compound with a particular nucleophile.

Molecular Dynamics Simulations of this compound Systems

A comprehensive search of the scientific literature did not yield any specific studies on the molecular dynamics (MD) simulations of this compound systems. MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time.

In principle, MD simulations for this compound could provide valuable insights into:

Conformational Analysis: Understanding the rotational dynamics of the nitro and nitrile groups and the flexibility of the benzene ring.

Solvation Effects: Simulating the behavior of the molecule in different solvents to understand solubility and the influence of the solvent on its conformation and reactivity.

Intermolecular Interactions: Investigating how molecules of this compound interact with each other in the solid state or in solution, which can be crucial for understanding its crystal packing and physical properties.

Although no specific MD studies on this compound are currently available, the general methodology is well-established. Such simulations would typically involve defining a force field that describes the potential energy of the system as a function of the coordinates of its atoms. This force field would then be used to calculate the forces on each atom and integrate Newton's equations of motion to simulate the trajectory of the atoms over time.

Structure-Reactivity Relationship (SAR) Investigations (Theoretical Framework)

Structure-Reactivity Relationship (SAR) and the more quantitative Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a correlation between the chemical structure of a compound and its reactivity. While specific SAR or QSRR investigations for this compound are not extensively reported in the literature, the theoretical framework for such studies is well-defined and can be applied to this molecule.

The fundamental principle of SAR is that the chemical reactivity of a molecule is determined by its electronic and steric properties. For this compound, the key structural features that would be considered in a theoretical SAR investigation are:

The Benzene Ring: The aromatic core of the molecule.

The Cyano Group (-CN): A strong electron-withdrawing group.

The Nitro Group (-NO₂): Another powerful electron-withdrawing group.

The Chlorine Atoms (-Cl): Halogen substituents that are also electron-withdrawing through induction but can act as weak electron-donors through resonance.

A theoretical SAR investigation would typically involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to calculate a range of molecular descriptors. These descriptors quantify various aspects of the molecule's electronic and steric character.

Key Theoretical Descriptors in SAR:

| Descriptor Category | Specific Descriptors | Information Provided |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Describe the distribution of electrons in the molecule, its polarity, its ability to donate or accept electrons (nucleophilicity/electrophilicity), and sites susceptible to electrophilic or nucleophilic attack. |

| Steric | Molecular Volume, Surface Area, Steric Hindrance Parameters | Quantify the size and shape of the molecule, which can influence its ability to approach and interact with other molecules. |

| Topological | Connectivity Indices, Shape Indices | Numerical representations of the molecular structure, including branching and shape, which can be correlated with reactivity. |

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents) and calculating these descriptors for each analogue, a QSRR model can be developed. This model would be a mathematical equation that relates the calculated descriptors to experimentally observed reactivity data, such as reaction rates or equilibrium constants. Such models are invaluable for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the factors that govern chemical reactions.

While specific research findings for this compound are not available, studies on related compounds like 4,6-dichloro-5-nitrobenzofuroxan have utilized DFT calculations to investigate nucleophilic reactivity. mdpi.com These studies confirm the importance of substituent effects on the electronic structure and reactivity of the benzene ring, a principle that would undoubtedly apply to this compound as well.

Advanced Applications and Material Science Research Involving 2,6 Dichloro 4 Nitrobenzonitrile

Role of 2,6-Dichloro-4-nitrobenzonitrile as a Versatile Synthetic Building Block

The strategic placement of chloro, nitro, and nitrile functionalities on the aromatic ring of this compound imparts a high degree of reactivity, making it a valuable precursor and intermediate in the synthesis of a wide array of organic compounds. The electron-withdrawing nature of these groups activates the aromatic ring for certain reactions and provides multiple sites for chemical modification.

Precursor in Fine Chemical Synthesis

As a precursor, this compound is instrumental in the production of fine chemicals, which are complex, pure substances produced in limited quantities for specialized applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a gateway to various chemical scaffolds.

For instance, the related compound, 2,6-dichloro-4-nitroaniline (B1670479), is a known precursor in the synthesis of azo dyes, such as Disperse Brown 1. wikipedia.org The synthesis of 2,6-dichloro-4-nitroaniline itself involves the chlorination of 4-nitroaniline (B120555). google.com While not a direct use of the nitrile, the established importance of the 2,6-dichloro-4-nitro-substituted aromatic ring in the dye industry highlights the potential of this compound as a precursor for similar or novel colorants. The nitrile group could be chemically transformed into an amine or other groups necessary for diazo coupling reactions.

The synthesis of specialty chemicals often relies on the availability of highly functionalized starting materials. The reactivity of the chloro and nitro groups on the benzonitrile (B105546) ring allows for nucleophilic substitution reactions, enabling the introduction of further functionalities and the construction of more complex molecular architectures.

Intermediate in Specialty Organic Compound Production

In multi-step organic syntheses, this compound can serve as a key intermediate. Its synthesis and subsequent reactions are crucial for building the backbones of various specialty organic compounds. The production of agrochemicals, such as herbicides, often involves chlorinated and nitrated aromatic intermediates. For example, 2,6-dichlorobenzonitrile (B3417380) is a known herbicide, and its synthesis from related precursors is well-established. google.com The presence of the additional nitro group in this compound suggests its potential as an intermediate for new or more potent agrochemical agents.

Furthermore, the conversion of this compound to other intermediates, such as 2-chloro-6-nitrobenzonitrile (B146369), is a documented process. google.comgoogle.com These intermediates are valuable in their own right for the synthesis of various organic molecules. The ability to selectively react one of the chloro groups or the nitro group makes this compound a versatile node in a synthetic pathway, allowing for divergent synthesis of multiple target compounds from a single starting material.

Integration of this compound in Polymer Chemistry and Functional Materials

The field of polymer science is increasingly focused on the development of functional materials with tailored properties. The incorporation of highly functionalized monomeric units is a key strategy in achieving desired material characteristics such as thermal stability, porosity, and specific electronic properties.

Monomeric Units for Advanced Polymeric Systems

The structure of this compound makes it a promising candidate as a monomeric unit for the construction of advanced polymeric systems, particularly porous organic polymers (POPs) and porous organic frameworks (POFs). These materials are characterized by their high surface area, tunable porosity, and robust nature, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of azo-linked porous organic frameworks (azo-POFs) has been demonstrated through the reductive homocoupling of nitro-functionalized monomers. rsc.org Although not specifically using this compound, this research establishes a proof-of-concept for the use of nitroaromatic compounds in creating porous polymers. The presence of the nitro group in this compound makes it a suitable candidate for such polymerization reactions. The chloro and nitrile groups would remain as functionalities within the polymer network, potentially enhancing its properties or providing sites for post-synthetic modification.

The general strategies for creating POPs often involve the polymerization of rigid, geometrically defined monomers to create a microporous structure. rsc.org The dichlorinated and nitrated benzonitrile structure can be considered a rigid building block, and its polymerization could lead to novel POPs with unique properties imparted by the chlorine and nitrile functionalities.

Functional Modifiers and Additives in Material Formulations

Beyond serving as a primary monomer, this compound has the potential to be used as a functional modifier or additive in existing polymer formulations. The incorporation of small amounts of highly functionalized molecules can significantly alter the bulk properties of a material. For example, the polar nitro and nitrile groups could enhance the adhesion or compatibility of a polymer with other materials. The chlorine atoms could improve fire retardancy.

While direct research on this compound as a material additive is not widely documented, the principles of using functional small molecules to tune material properties are well-established in polymer science. The unique combination of functional groups on this compound makes it an interesting candidate for future research in this area.

Research in Electronic and Optoelectronic Materials (if applicable, as a component or precursor)

The development of organic functional materials for electronic and optoelectronic applications is a rapidly growing field. magtech.com.cn These materials often rely on the precise arrangement of electron-donating and electron-withdrawing groups to achieve desired properties such as conductivity, light emission, and charge transport.

The electron-deficient nature of the this compound ring, due to the presence of three electron-withdrawing groups, makes it a potential building block for n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the synthesis of metal-organic frameworks (MOFs) with functionalized linkers has been shown to yield materials with interesting photoluminescent properties. nih.gov A study on a series of isoreticular MOFs with different functional groups on the linker, including a nitro group, demonstrated that the functional group can influence the luminescent properties of the material. This suggests that this compound, or a derivative thereof, could be used as a linker in the synthesis of MOFs with potential applications in sensing or lighting. While direct application in this area is still speculative, the fundamental electronic properties of the molecule make it a compelling candidate for exploration in the field of electronic and optoelectronic materials.

Utilization of this compound in Catalytic Systems (e.g., as a ligand, catalyst component)

While direct research detailing the use of this compound as a ligand or a primary catalyst component is not extensively documented, the functional groups present in the molecule—specifically the nitrile group—are of significant interest in coordination chemistry and catalysis.

Nitriles are a well-established class of ligands in transition metal chemistry. wikipedia.org They are typically classified as L-type ligands (neutral two-electron donors) and are considered soft bases according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org The nitrile group can coordinate to a metal center in a monodentate, end-on fashion. unibo.it These nitrile ligands are often labile, meaning they can be easily displaced by more strongly coordinating ligands, which makes them useful as temporary placeholders in the synthesis of more complex catalysts and coordination compounds. wikipedia.orgunibo.it

In the context of catalysis, nitrile-containing ligands have been specifically designed to influence the outcome of chemical reactions. For instance, an ortho-pyrazole-substituted benzonitrile ligand was developed for nickel-catalyzed cross-coupling reactions. chemrxiv.org In this system, the benzonitrile moiety was found to act as an electron-acceptor, which helps to promote the desired reductive elimination step and stabilize the low-valent nickel catalyst. chemrxiv.org This demonstrates that the electronic properties of the benzonitrile ring, which in the case of this compound are heavily influenced by the electron-withdrawing chloro and nitro groups, can be a critical design element in modern catalysis.

Furthermore, metal-coordinated nitriles can be susceptible to nucleophilic attack at the carbon atom of the nitrile group, a reactivity that can be harnessed in catalytic transformations such as the hydrolysis of nitriles to amides. wikipedia.org While this compound itself is more commonly a reactant in catalyzed processes, such as its conversion to other useful chemicals, its structural motifs are integral to the principles of modern catalyst and ligand design. evitachem.comgoogle.com

| Ligand Type | Coordination Mode | Role in Catalysis | Relevant Examples |

| Nitriles (general) | Monodentate (end-on), η²-ligands | Labile ligands for catalyst synthesis; susceptible to nucleophilic attack. wikipedia.orgunibo.it | Acetonitrile, Benzonitrile wikipedia.org |

| Benzonitrile Ligands | Bidentate (with other donor groups) | Electronic modulation of metal center; stabilization of low-valent states. chemrxiv.org | ortho-pyrazole benzonitrile ligand for Ni-catalysis chemrxiv.org |

| Nitro-substituted Ligands | Coordination via nitro group oxygen | Can shift vibrational frequencies and influence ligand field spectra. researchgate.net | Nitrobenzene (B124822) complexes with various metals researchgate.net |

Environmental Science Applications (Excluding toxicity/safety)

The presence of chlorinated nitroaromatic compounds in the environment is a significant concern, prompting research into effective remediation strategies. While excluding direct toxicity studies, the environmental science applications involving this compound focus on its degradation and removal from contaminated media.

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). nih.govyoutube.comyoutube.com These radicals can break down persistent organic pollutants into smaller, less harmful compounds, and ultimately mineralize them to carbon dioxide and water. mdpi.com Common AOPs include methods based on ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) light, and photocatalysts like titanium dioxide (TiO₂). nih.govnih.gov

Although specific studies on the degradation of this compound via AOPs are not prominent in the literature, extensive research on structurally similar chlorinated nitroaromatic compounds demonstrates the viability of these methods. For example, the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP) and 4-chloronitrobenzene (4-CNB) has been successfully achieved using various AOPs.

Research on 4C-2-NP compared several AOPs, finding that the UV/Fenton process was the most effective for mineralization, followed by UV/TiO₂, and UV/H₂O₂. nih.govresearchgate.net In the photocatalytic degradation of 4-CNB, the process efficiency was significantly enhanced in the presence of ozone (TiO₂/UV/O₃) compared to oxygen or nitrogen atmospheres. nih.gov The degradation mechanism involves the attack of hydroxyl radicals, which can displace the chlorine atom and the nitro group, leading to the formation of various phenols and inorganic ions like chloride and nitrate. nih.gov

These findings strongly suggest that AOPs are a promising technology for the effective degradation of this compound, given its structural similarity to other compounds that have been successfully treated.

| Target Compound | AOP Method | Key Findings | Degradation Efficiency |

| 4-chloro-2-nitrophenol (4C-2-NP) | UV/Fenton | Most effective method for partial mineralization. nih.govresearchgate.net | >90% (under optimized conditions) researchgate.net |

| 4-chloro-2-nitrophenol (4C-2-NP) | UV/TiO₂ | Second most effective method. nih.govresearchgate.net | ~80% researchgate.net |

| 4-chloro-2-nitrophenol (4C-2-NP) | UV/H₂O₂ | Effective, but less so than UV/Fenton or UV/TiO₂. nih.govresearchgate.net | ~70% researchgate.net |

| 4-chloronitrobenzene (4-CNB) | TiO₂/UV/O₃ | Efficiency follows the order: O₃ > O₂ > N₂ atmosphere. nih.gov | Nearly complete mineralization with formation of Cl⁻ and NO₃⁻ ions. nih.gov |

| Dichlorobenzene (DCB) | UV/H₂O₂ | Fast degradation follows pseudo-first-order kinetics; favored by weak acidic or neutral pH. acs.org | Not specified |

While there is no evidence of this compound being used as a building block for synthesizing adsorbent materials, it belongs to the class of nitroaromatic compounds (NACs) whose removal from water through adsorption is a major area of environmental research. The development of effective adsorbent materials is crucial for sequestering such pollutants.

The primary adsorption mechanism for nitroaromatic compounds onto carbonaceous materials like graphene, reduced graphene oxide (RGO), and carbon nanotubes (CNTs) involves π-π electron donor-acceptor (EDA) interactions. acs.orgresearchgate.net The aromatic ring of NACs is electron-deficient (acceptor) due to the electron-withdrawing nitro group, allowing it to interact strongly with the electron-rich (donor) graphitic surfaces of these adsorbents. acs.org

Studies have shown that reduced graphene oxide (RGO) exhibits a particularly high adsorption capacity for compounds like m-dinitrobenzene and nitrobenzene, significantly outperforming graphene oxide (GO). acs.org The higher adsorption is attributed to the restoration of the hydrophobic and π-conjugated structure in RGO. acs.org Similarly, the adsorption of nitrobenzene onto functionalized multiwalled carbon nanotubes (MWCNTs) is influenced by π-π interactions and the specific functional groups on the nanotube surface. mdpi.com Other materials, such as modified bentonite (B74815) clay, have also been investigated for the removal of nitro- and amino-aromatic compounds from solutions. researchgate.net The adsorption strength of NACs to mineral surfaces like kaolinite (B1170537) depends on the substituents on the aromatic ring and the type of cations on the mineral surface. epa.gov

This body of research indicates a strong focus on designing and modifying adsorbent materials to effectively capture nitroaromatic pollutants, a class to which this compound belongs.

| Adsorbent Material | Target Pollutant(s) | Adsorption Mechanism | Key Findings |

| Graphene Oxide (GO), Reduced Graphene Oxide (RGO), Graphene (G) | m-dinitrobenzene, nitrobenzene, p-nitrotoluene | π-π Electron Donor-Acceptor (EDA) interactions. acs.org | RGO showed the highest adsorption capacity, up to 50 times greater than carbon nanotubes. acs.org |

| Functionalized Multiwalled Carbon Nanotubes (MWCNTs) | Nitrobenzene | π-π interactions, hydrophobic interactions, polar interactions with functional groups. mdpi.com | Adsorption affects the stability of the CNT suspension in water. mdpi.com |

| Acid-activated Bentonite | p-dinitrobenzene, o-phenylenediamine | Surface adsorption. researchgate.net | Different acid activation variants show different efficiencies for removing aromatic nitro and amino compounds. researchgate.net |

| Single-Walled Carbon Nanotubes (SWCNTs) | Nitro-substituted aromatics | Physisorption via π-stacking. aps.org | Adsorption energy increases with the number of nitro groups on the molecule. aps.org |

Environmental Transformation and Degradation Pathways of 2,6 Dichloro 4 Nitrobenzonitrile Excluding Ecological Impact and Toxicity

Photochemical Degradation Mechanisms

The absorption of light can induce significant changes in the chemical structure of 2,6-dichloro-4-nitrobenzonitrile, leading to its degradation. The primary photochemical processes involved are direct and indirect photolysis, which result in a variety of photoproducts.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to its excitation and subsequent chemical reaction. For this compound, the presence of both chloro and nitro substituents on the aromatic ring influences its absorption of solar radiation. The nitro group, in particular, is a strong chromophore that can facilitate light absorption. Studies on similar chlorinated nitroaromatic compounds suggest that they are susceptible to photolysis in aquatic environments. For instance, the fungicide 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) has been shown to undergo photodegradation in both freshwater and saltwater. scispace.com

Indirect photolysis involves the transfer of energy from other light-absorbing molecules in the environment, known as photosensitizers (e.g., humic substances), to the target compound. These photosensitizers can generate reactive oxygen species such as hydroxyl radicals, which can then react with and degrade this compound. The nitro group's electron-withdrawing nature makes the aromatic ring susceptible to attack by such reactive species. nih.gov

While specific studies on the photoproducts of this compound are limited, the degradation pathways can be inferred from related compounds. A primary reaction is likely photonucleophilic substitution, where a chlorine atom is replaced by a hydroxyl group, leading to the formation of chlorohydroxy-4-nitrobenzonitrile isomers. scispace.com Another potential transformation is the photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group, yielding compounds such as 2,6-dichloro-4-nitrosobenzonitrile or 2,6-dichloro-4-aminobenzonitrile. nih.gov

The following table summarizes potential photoproducts based on the degradation pathways of analogous compounds.

| Potential Photoproduct | Formation Pathway |

| 2-Chloro-6-hydroxy-4-nitrobenzonitrile | Photonucleophilic substitution of a chlorine atom |

| 2,6-Dichloro-4-aminobenzonitrile | Photoreduction of the nitro group |

| 2,6-Dichlorobenzamide (B151250) | Hydrolysis of the nitrile group (can be photochemically initiated) |

| 2,6-Dichlorobenzoic acid | Further hydrolysis of the amide |

Chemical Degradation Pathways in Aqueous and Environmental Matrices

In the absence of light, this compound can undergo chemical transformations, primarily through hydrolysis and redox reactions.

The hydrolytic stability of this compound is influenced by the reactivity of the nitrile group. Generally, aromatic nitriles can be hydrolyzed to the corresponding carboxylic acid, often via an amide intermediate. numberanalytics.comnumberanalytics.com This reaction can be catalyzed by either acids or bases. numberanalytics.comnumberanalytics.comgoogle.comgoogle.com Under typical environmental pH conditions, the hydrolysis of the nitrile group in benzonitriles is generally a slow process. nih.govrsc.org The presence of electron-withdrawing groups, such as the nitro group and chlorine atoms in this compound, can influence the rate of hydrolysis. The hydrolysis would proceed through 2,6-dichloro-4-nitrobenzamide (B2786953) to ultimately form 2,6-dichloro-4-nitrobenzoic acid. wikipedia.orgyoutube.com

The nitroaromatic structure of this compound makes it susceptible to reductive transformations in anoxic environments. The nitro group can be sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 2,6-dichloro-4-aminobenzonitrile. nih.govdtic.milsigmaaldrich.comohsu.eduacs.org This process can be mediated by abiotic reductants present in soils and sediments, such as ferrous iron (Fe(II)) associated with minerals. sigmaaldrich.comacs.org Reductive dechlorination, the replacement of a chlorine atom with hydrogen, is another possible abiotic degradation pathway, although it is generally less favorable than nitro group reduction. jocpr.comwikipedia.org

Oxidative transformations are less likely for this compound due to the electron-withdrawing nature of the nitro and chloro substituents, which deactivates the aromatic ring towards electrophilic attack. nih.govepa.gov However, strong oxidizing agents in certain contaminated environments could potentially lead to degradation.

Biotransformation Studies (Mechanistic and Metabolite Identification)

Microorganisms play a crucial role in the degradation of organic pollutants. The biotransformation of this compound can be inferred from studies on the closely related herbicide, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil).

Studies on the microbial degradation of dichlobenil (B1670455) have shown that the primary initial step is the hydrolysis of the nitrile group to form 2,6-dichlorobenzamide (BAM). nih.gov This transformation is catalyzed by nitrile hydratase enzymes found in various soil bacteria. nih.gov Further degradation of BAM is often slow, leading to its persistence in the environment. nih.gov

In addition to nitrile group transformation, the aromatic ring itself can be subject to microbial attack. Biotransformation studies of dichlobenil in animals have identified several metabolites resulting from hydroxylation, dechlorination, and conjugation reactions. nih.gov These metabolic pathways are likely to be relevant for this compound as well. The initial reduction of the nitro group to an amino group is a common first step in the biodegradation of nitroaromatic compounds by bacteria. nih.govnih.govnih.govresearchgate.net This would lead to the formation of 2,6-dichloro-4-aminobenzonitrile, which could then undergo further degradation.

The table below details metabolites identified from the biotransformation of the analogous compound 2,6-dichlorobenzonitrile, which suggest potential transformation products for this compound, assuming the nitro group is first reduced to an amino group.

| Metabolite Class | Specific Metabolites (from 2,6-dichlorobenzonitrile studies) | Potential Corresponding Metabolite for this compound |

| Hydroxylated Metabolites | 3-Hydroxy-2,6-dichlorobenzonitrile, 4-Hydroxy-2,6-dichlorobenzonitrile | 3-Hydroxy-2,6-dichloro-4-aminobenzonitrile, 4-Hydroxy-2,6-dichloro-4-aminobenzonitrile |

| Dechlorinated Metabolites | 2-Chloro-6-hydroxybenzonitrile | 2-Chloro-6-hydroxy-4-aminobenzonitrile |

| Amide Metabolites | 2,6-Dichlorobenzamide (BAM) | 2,6-Dichloro-4-aminobenzamide |

| Conjugated Metabolites | Glutathione and cysteine conjugates | Glutathione and cysteine conjugates of hydroxylated and dechlorinated aminobenzonitriles |

Microbial Degradation Processes and Pathways

The microbial breakdown of this compound is predicted to proceed through a series of enzymatic reactions, primarily targeting the nitrile and nitro groups. The presence of chlorine atoms on the aromatic ring generally increases the recalcitrance of the compound to microbial attack. However, various soil microorganisms have demonstrated the ability to degrade halogenated and nitrated aromatic compounds.

The initial step in the degradation of this compound is likely the enzymatic hydrolysis of the nitrile group. This transformation is commonly carried out by soil bacteria possessing nitrile-degrading enzymes. nih.gov The most probable pathway involves the conversion of the nitrile to the corresponding amide, 2,6-dichloro-4-nitrobenzamide. This reaction is catalyzed by the enzyme nitrile hydratase. nih.gov Several bacterial genera, notably Rhodococcus, are well-known for their capacity to hydrolyze a wide range of nitriles. nih.govresearchgate.netelsevierpure.comglobalauthorid.com

Alternatively, a nitrilase could directly hydrolyze the nitrile group to a carboxylic acid, forming 2,6-dichloro-4-nitrobenzoic acid. However, for di-substituted benzonitriles like 2,6-dichlorobenzonitrile (dichlobenil), the formation of the amide intermediate via nitrile hydratase is the more commonly reported pathway in soil bacteria. nih.govnih.gov

Following the initial transformation of the nitrile group, the nitro group becomes the next target for microbial enzymes. The reduction of the nitro group is a common strategy employed by a diverse range of bacteria and fungi to detoxify and metabolize nitroaromatic compounds. This process is catalyzed by nitroreductases and can occur under both aerobic and anaerobic conditions. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, yielding 2,6-dichloro-4-aminobenzamide.

Subsequent degradation of the aromatic ring would likely involve hydroxylation and ring cleavage, although the specific enzymes and intermediates in this stage for this compound have not been elucidated. The degradation of the persistent metabolite of dichlobenil, 2,6-dichlorobenzamide (BAM), is known to be a slow process in the environment. scispace.com

Table 1: Predicted Microbial Degradation Steps of this compound

| Step | Transformation | Probable Intermediate | Key Enzyme Class |

| 1 | Nitrile Hydrolysis | 2,6-dichloro-4-nitrobenzamide | Nitrile hydratase |

| 2 | Nitro Reduction | 2,6-dichloro-4-aminobenzamide | Nitroreductase |

| 3 | Further Degradation | Ring cleavage products | Dioxygenases, etc. |

Enzymatic Transformations and Metabolic Intermediates

The enzymatic machinery of various microorganisms is crucial for the transformation of this compound. The key enzymes involved are nitrile hydratases and nitroreductases, leading to the formation of specific metabolic intermediates.

Nitrile Hydratase and Amide Formation:

The transformation of the nitrile functional group is a critical initial step. Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide. nih.gov In the case of this compound, this would result in the formation of 2,6-dichloro-4-nitrobenzamide. Studies on the herbicide dichlobenil (2,6-dichlorobenzonitrile) have shown that various soil bacteria, including species of Rhodococcus, Pseudomonas, and Rhizobium, can perform this transformation stoichiometrically. nih.gov The resulting amide, 2,6-dichlorobenzamide (BAM), is known to be persistent in the environment. nih.govscispace.com It is therefore highly probable that 2,6-dichloro-4-nitrobenzamide is a primary metabolic intermediate in the degradation of this compound.

Nitroreductase and Amino Group Formation:

Following or potentially preceding the nitrile hydrolysis, the nitro group is a target for reductive enzymes. Nitroreductases are a broad family of enzymes that catalyze the reduction of nitroaromatic compounds. This process is often a detoxification mechanism and can make the aromatic ring more amenable to subsequent oxidative attack. The reduction of the nitro group of a 2,6-dichloro-4-nitro-substituted intermediate would lead to the formation of an amino-substituted compound, such as 2,6-dichloro-4-aminobenzamide. The reduction of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) by various bacteria has been extensively studied, demonstrating the widespread capability of microorganisms to carry out this transformation. nih.gov

Metabolism in Mammalian Systems:

While the focus is on environmental transformation, studies in rodents and goats on the related compound 2,6-dichlorobenzonitrile (DCBN) provide insights into potential metabolic pathways. In these studies, no hydrolysis of the nitrile group to an amide or acid was detected. Instead, the primary metabolites were various hydroxylated and conjugated benzonitriles. nih.gov This highlights that different biological systems may employ distinct enzymatic strategies for transformation.

Table 2: Key Enzymes and Intermediates in the Postulated Degradation of this compound

| Enzyme | Substrate | Product |

| Nitrile hydratase | This compound | 2,6-dichloro-4-nitrobenzamide |

| Nitroreductase | 2,6-dichloro-4-nitrobenzamide | 2,6-dichloro-4-aminobenzamide |

Emerging Research Methodologies and Future Outlook for 2,6 Dichloro 4 Nitrobenzonitrile Studies

Automation and High-Throughput Experimentation in 2,6-Dichloro-4-nitrobenzonitrile Research

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the study of chemical synthesis, including reactions involving this compound. HTE allows for the rapid and parallel execution of a multitude of experiments, enabling researchers to efficiently screen a wide array of reaction parameters. youtube.com This is particularly advantageous in the early stages of process development and in the discovery of new derivatives of this compound.

By employing robotic platforms, researchers can systematically vary catalysts, solvents, temperatures, and reagent concentrations to identify optimal reaction conditions with greater speed and precision than traditional manual methods. youtube.com This not only accelerates the pace of research but also generates large, high-quality datasets that can be used to build predictive models for reaction outcomes. For instance, in the synthesis of compounds derived from this compound, HTE can be used to screen for the most effective catalysts for nucleophilic substitution reactions or to optimize the conditions for reduction of the nitro group.

Table 1: Parameters for High-Throughput Screening in this compound Reactions

| Parameter | Range/Variables | Objective |